Stigmast-7-en-3-ol,(3.beta

Description

Contextualization within the Diverse Family of Phytosterols (B1254722)

Phytosterols are a group of naturally occurring steroid alcohols found in plants, with a structural similarity to cholesterol. wikipedia.org They are integral components of plant cell membranes, influencing their fluidity and permeability. The broad family of phytosterols is categorized based on the number and position of methyl groups and the presence or absence of double bonds in their fused polycyclic structure. wikipedia.org

Stigmast-7-en-3-ol,(3.beta) belongs to the stigmastane (B1239390) and derivatives class of compounds. foodb.cahmdb.ca These are characterized by a stigmastane skeleton, which is essentially a cholestane (B1235564) structure with an added ethyl group at the C24 position. foodb.cahmdb.ca Other well-known phytosterols include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), which are the most common in the human diet. wikipedia.orgwikipedia.orgfoodb.ca

Table 1: Classification of this compound)

| Category | Classification |

| Superclass | Lipids and lipid-like molecules |

| Class | Steroids and steroid derivatives |

| Subclass | Phytosterols |

| Further Classification | Stigmastanes and derivatives |

Significance of this compound) in Natural Product Chemistry and Biology

The significance of this compound) lies in its widespread presence in the plant kingdom and its potential biological activities. It has been identified in various plants, including Glycine max (soybean), Cucurbita ficifolia (figleaf gourd), and species of the genus Rhus. chemfaces.comsapub.orgscielo.org.mx Its presence in certain foods, such as common walnuts, robusta coffee, and tea, has led to its consideration as a potential biomarker for the consumption of these products. foodb.cahmdb.ca

From a biological perspective, research has begun to uncover its potential roles. For instance, in silico studies have suggested that this compound) may have a high binding affinity for the aromatase receptor, indicating potential applications in breast cancer research. nih.gov Furthermore, it has been identified as a constituent in plant extracts with demonstrated anti-diabetic and anti-inflammatory properties, suggesting it may contribute to these effects. scielo.org.mxagriculturejournals.cz

Table 2: Natural Sources and Identified Potential Biological Activities of this compound)

| Natural Source | Identified Potential Biological Activity |

| Lagenaria siceraria (bottle gourd) | Potential aromatase inhibition (in silico) nih.gov |

| Sterculia setigera (a flowering plant) | Component of extract with various fatty acids usa-journals.com |

| Chenopodium quinoa (quinoa) | Component of leaf extract with various phytoconstituents als-journal.comresearchgate.net |

| Cucurbita ficifolia (figleaf gourd) | Component of fruit with hypoglycemic, antioxidant, and anti-inflammatory effects scielo.org.mx |

| Rhus species | Identified as a steroid constituent sapub.org |

| Common Walnut, Robusta Coffee, Tea | Potential biomarker of consumption foodb.cahmdb.ca |

Research Paradigms and Evolving Methodologies in Sterol Investigations

The investigation of phytosterols, including this compound), has evolved significantly with advancements in analytical chemistry. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) has historically been the method of choice for separating and quantifying these compounds. aocs.orgazom.com GC-MS is particularly valuable for identifying unknown phytosterol peaks and confirming the purity of known ones. aocs.org

However, GC-based methods often require a derivatization step, typically silylation, to increase the volatility of the sterols, which can be time-consuming. azom.comresearchgate.net To overcome this, liquid chromatography (LC) methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), have gained prominence. nih.govnih.gov These methods often eliminate the need for derivatization, simplifying sample preparation and offering high sensitivity and selectivity. researchgate.netnih.govnih.gov

Sample preparation techniques have also advanced, with methods like solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) being employed to extract and preconcentrate phytosterols from complex food matrices. azom.comresearchgate.net

Scope and Objectives of Current Research on this compound)

Current research on this compound) is focused on several key areas. A primary objective is to continue identifying and quantifying its presence in a wider range of plant species and food products. This will help to better understand its dietary intake and distribution in nature.

Another major focus is the elucidation of its biological activities. While preliminary studies have suggested potential anti-cancer and anti-diabetic properties, further in-depth preclinical research, including both in vitro and in vivo studies, is necessary to validate these findings and understand the underlying mechanisms of action. nih.govnih.govusda.gov The potential synergistic effects of this compound) with other phytochemicals within plant extracts is also an area of growing interest. scielo.org.mx

Finally, the development of more efficient and environmentally friendly extraction and purification methods for this compound) is an ongoing objective for its potential use as a reference standard and for further pharmacological studies. chemfaces.com

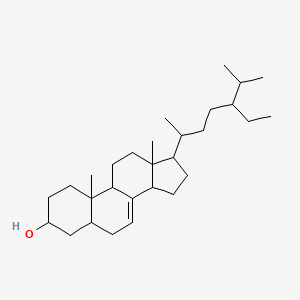

Structure

2D Structure

Properties

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Stigmast 7 En 3 Ol, 3.beta

Presence and Accumulation in Plant Kingdom:

The compound is a common constituent in a diverse range of plants, from staple crops to medicinal herbs. smolecule.comnih.govsmujo.id Its presence has been confirmed through phytochemical analyses of various plant species, highlighting its integral role within the plant sterol profile.

Stigmast-7-en-3-ol,(3.beta) has been identified in a wide array of plant families and genera. Research has documented its presence in the families Acanthaceae, Amaranthaceae, Asteraceae, Caryophyllaceae, Cucurbitaceae, Poaceae, Rosaceae, Sapindaceae, and Zingiberaceae, among others. researchgate.netresearchgate.netsmujo.idscispace.comresearchgate.netresearchgate.net

Specific genera where this compound has been detected include Oryza, Acanthus, Trichosanthes, Gypsophila, Prunus, Alpinia, Helianthus, and Avena. researchgate.netresearchgate.netnih.govsmujo.idscispace.comresearchgate.net For instance, it has been reported in common food sources such as rice (Oryza sativa), common walnut (Juglans regia), robusta coffee, and tea. foodb.canih.gov It is also found in the African cherry (Prunus africana), a plant known for its medicinal uses. smujo.id

Table 1: Plant Families and Genera Containing this compound)

| Family | Genus/Species | Citation |

|---|---|---|

| Acanthaceae | Acanthus ilicifolius | researchgate.net |

| Amaranthaceae | Pfaffia glomerata | |

| Asteraceae | Helianthus spp. | |

| Caryophyllaceae | Gypsophila trichotoma | researchgate.net |

| Cucurbitaceae | Trichosanthes spp. | scispace.com |

| Poaceae | Oryza sativa (Rice), Avena sativa (Oats) | nih.gov |

| Rosaceae | Prunus africana, Rosa rugosa | smujo.idmdpi.com |

| Sapindaceae | Dodonaea viscosa | researchgate.net |

| Zingiberaceae | Alpinia officinarum (Galangal) | researchgate.net |

The accumulation of this compound) is not uniform throughout the plant; its concentration varies depending on the specific organ. Research indicates that roots are a significant site of accumulation for this compound in several species, including Acanthus ilicifolius, Trichosanthes species, and Pfaffia glomerata. researchgate.netscispace.com Phytochemical studies of Gypsophila trichotoma detected the compound in both the roots and aerial parts. researchgate.net

Table 2: Tissue-Specific Distribution of this compound)

| Plant Species | Plant Organ | Citation |

|---|---|---|

| Acanthus ilicifolius | Roots | researchgate.net |

| Alpinia officinarum | Rhizomes | researchgate.net |

| Avena sativa | Leaves and Seeds | |

| Dodonaea viscosa | Leaves | researchgate.net |

| Gypsophila trichotoma | Roots and Aerial Parts | researchgate.net |

| Prunus africana | Bark | smujo.id |

| Rosa rugosa | Accessory Fruit (Hip) | mdpi.com |

| Trichosanthes spp. | Roots | scispace.com |

The concentration of this compound) within a plant can fluctuate based on its developmental stage. A study on the rhizomes of Alpinia officinarum revealed that the content of this compound in an ethanol (B145695) extract changed with the age of the plant, showing an increase during the first three years of growth followed by a decrease. researchgate.net This suggests an age-dependent regulation of its biosynthesis or accumulation.

Furthermore, research on wild Helianthus species has shown that annual plants tend to have higher average concentrations of delta-7-stigmastenol compared to perennial species, indicating that life cycle strategy may influence the production of this sterol. In rugosa rose, the total amount of steroids was observed to increase as the fruit developed and matured, pointing to a general trend of sterol accumulation during ripening processes. mdpi.com

The synthesis and accumulation of plant secondary metabolites, including sterols, are significantly influenced by a variety of environmental factors. d-nb.info Abiotic stressors and conditions such as light, temperature, water availability, and soil nutrition can alter a plant's physiological and biochemical pathways, thereby affecting the quantity of compounds like this compound). d-nb.infooregonstate.edu The specific impact of these factors is often species-dependent and can lead to either an increase or decrease in metabolite concentration. d-nb.info

However, in some cases, the phytochemical profile can remain relatively stable. A comparative study of Prunus africana from a domesticated stand, a wild stand, and a remnant on-farm stand found no statistically significant differences in the yields of crude organic extracts. smujo.id This finding suggests that for P. africana, the process of domestication and the corresponding change in growing environment did not significantly alter the accumulation of its key phytochemicals, including this compound). smujo.id

Developmental Stage-Dependent Variation in this compound) Content

Occurrence in Algae and Other Photosynthetic Microorganisms

The presence of this compound) is not limited to the terrestrial plant kingdom; it has also been detected in marine environments. ontosight.ai Research on algal biomass has identified sterols that correspond to this compound. A study analyzing the sterol content of the green alga Scenedesmus identified 29-carbon 4-desmethylsterols with a molecular weight matching that of sitosterol (B1666911) or Δ7-stigmastenol, confirming its presence in photosynthetic microorganisms. nrel.gov

Detection in Fungal Species and Yeasts

This compound) is also found within the fungal kingdom. It is believed to be a product of a biosynthetic pathway that results in rarely detected C29Δ7 sterols. oup.com This sterol has been specifically associated with plant pathogenic rust fungi belonging to the class Uredinales. oup.com Additionally, research suggests that the fungal pathogen Pneumocystis carinii may also synthesize this compound). oup.com

Presence in Marine Organisms (e.g., invertebrates)

Stigmast-7-en-3-ol, (3.beta), also widely known by its synonym Schottenol (B1194776), is a phytosterol found within the complex sterol profiles of various marine invertebrates. Sterols are crucial for the cellular membrane structure and function in these organisms. Marine invertebrates, particularly sponges, are known to contain a remarkable diversity of sterols, often with unique structural modifications.

Research has identified Stigmast-7-en-3-ol as a component in marine sponges. nih.govresearchgate.netnih.gov For instance, it is recognized as a sterol present in sponges of the genus Axinella. aelsindia.com The sterol composition of marine invertebrates can be highly complex, featuring a mixture of many different sterol types. scholarena.com The presence and relative abundance of specific sterols like Stigmast-7-en-3-ol can serve as chemotaxonomic markers, helping to classify and differentiate between various species. While its presence is documented, specific quantitative data detailing its concentration in various marine invertebrate tissues are not extensively available in widespread literature, reflecting the complexity and diversity of sterol metabolism in these organisms. The study of these compounds in marine life is an active area of natural product research. ocl-journal.org

Natural Contribution of this compound) to Specific Food Matrices

This compound) is a naturally occurring phytosterol in several plant-based foods and oils. Its presence is a key characteristic of the chemical profile of these food items.

The compound is notably abundant in Argan oil, derived from the kernels of the argan tree (Argania spinosa). In this oil, Schottenol is one of the two major sterols, with its concentration being a key indicator of the oil's authenticity. ojafr.irresearchgate.net Studies have reported its content to be a significant percentage of the total sterols. ojafr.irbiocrick.comfoodb.cachemfaces.com

It is also found in the oil of tea seeds (Camellia sinensis). A study on the phytosterol composition of oil from four bi-clonal tea seed stocks identified and quantified Stigmast-7-en-3-ol. bohrium.com The compound is also known to be present in common walnuts (Juglans regia), robusta coffee (Coffea canephora), and has been identified as a minor sterol in sugarcane (Saccharum officinarum) rind. nih.govnih.gov

The following table provides a summary of the research findings on the concentration of this compound) in various food matrices.

| Food Matrix | Scientific Name | Concentration of Stigmast-7-en-3-ol, (3.beta) | Reference |

|---|---|---|---|

| Argan Oil | Argania spinosa | Mean of 147 mg/kg of oil | |

| Argan Oil | Argania spinosa | 44-49% of total sterols | ojafr.irfoodb.ca |

| Argan Oil | Argania spinosa | 43.8 mg/100g of oil | |

| Tea Seed Oil (TS 506) | Camellia sinensis | 31.94 ± 0.30 mg/kg of oil | bohrium.com |

| Tea Seed Oil (TS 491) | Camellia sinensis | 31.99 ± 0.27 mg/kg of oil | bohrium.com |

| Tea Seed Oil (TS 464) | Camellia sinensis | 31.78 ± 0.03 mg/kg of oil | bohrium.com |

| Tea Seed Oil (TS 462) | Camellia sinensis | 31.68 ± 0.45 mg/kg of oil | bohrium.com |

| Sugarcane Rind | Saccharum officinarum | Identified as a minor steroid component | nih.gov |

| Common Walnut | Juglans regia | Present | nih.gov |

| Robusta Coffee | Coffea canephora | Present | nih.gov |

Biosynthesis of Stigmast 7 En 3 Ol, 3.beta

General Sterol Biosynthetic Pathway Precursors and Early Stages

The journey to synthesizing plant sterols begins with the production of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.commdpi.com In plants, these precursors are generated via two primary pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comwikipedia.org

These initial stages are conserved across many organisms and are foundational for all isoprenoid biosynthesis. nih.govacs.org The key steps are outlined below:

Formation of Farnesyl Diphosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the 15-carbon molecule, FPP. wikipedia.org

Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction to produce squalene, a 30-carbon linear triterpene. wikipedia.org

Squalene Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to form (3S)-2,3-oxidosqualene. frontiersin.org

Cyclization to Cycloartenol (B190886): In photosynthetic organisms, including higher plants, 2,3-oxidosqualene (B107256) is cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol. wikipedia.orgnih.gov This step is a critical branching point, as animals and fungi typically use lanosterol (B1674476) synthase (LAS) to produce lanosterol as their initial cyclic sterol precursor. mdpi.compnas.org While some plants possess LAS genes, the canonical pathway to major phytosterols (B1254722) proceeds through cycloartenol. frontiersin.orgpnas.org

Distinct Enzymatic Steps Leading to Stigmast-7-en-3-ol,(3.beta) from Common Phytosterol Intermediates

Following the formation of cycloartenol, a series of modifications to both the sterol nucleus and the side chain occur. The pathway leading to C29 sterols like this compound) is characterized by two successive methylation steps at the C-24 position. nih.govbioone.org

This compound) is an important intermediate in the biosynthesis of major 24-ethylsterols such as β-sitosterol and stigmasterol (B192456). wikipedia.org Its formation involves the action of several key enzyme classes. The molecule is defined by a double bond at the C-7 position (Δ7) of the sterol ring. ontosight.ainih.gov

The generalized sequence from the common intermediate cycloartenol is as follows:

First Methylation: The enzyme Sterol C-24 Methyltransferase 1 (SMT1) transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the C-24 of cycloartenol, producing 24-methylenecycloartenol. oup.com

Ring Isomerization: The cyclopropane (B1198618) ring of 24-methylenecycloartenol is opened by cyclopropyl (B3062369) sterol isomerase (CPI) to yield cycloeucalenol (B201777). frontiersin.orgoup.com

Demethylation at C-4 and C-14: A series of enzymatic reactions, including those catalyzed by sterol 4α-methyl oxidase (SMO) and sterol 14α-demethylase (CYP51), remove the methyl groups at positions C-4 and C-14. nih.govoup.com This process converts cycloeucalenol into obtusifoliol. bioone.org

Isomerization: A sterol Δ8-Δ7 isomerase then converts the Δ8 double bond to a Δ7 double bond, a hallmark of this compound).

Second Methylation: The enzyme Sterol C-24 Methyltransferase 2 (SMT2) catalyzes a second methylation event, adding an additional methyl group to the side chain to form the characteristic 24-ethyl group of stigmastane-type sterols. frontiersin.orgoup.com

Side Chain Reduction: The double bond in the side chain, introduced during the methylation steps, is reduced by a sterol side chain reductase. oup.com

The culmination of these steps, prior to the final modifications that produce Δ5-sterols, yields this compound).

Characterization and Functional Elucidation of Key Enzymes Involved:

The biosynthesis of this compound) is dependent on the coordinated action of several highly specific enzymes.

Sterol methyltransferases (SMTs) are crucial for the diversification of plant sterols, as they create the alkylated side chains that distinguish them from animal cholesterol. nih.gov

SMT1: This enzyme performs the first methylation step, converting cycloartenol to 24-alkylated sterols, thereby channeling intermediates into the phytosterol pathway. nih.govoup.com

SMT2: This enzyme is responsible for the second methylation, which leads to the formation of 24-ethyl sterols, the structural class to which this compound) belongs. frontiersin.orgoup.com The presence and activity of both SMT1 and SMT2 are essential for producing the stigmastane (B1239390) skeleton. frontiersin.org

| Enzyme | EC Number | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Sterol C-24 Methyltransferase 1 (SMT1) | 2.1.1.41 | Catalyzes the first C-methylation at C-24. | Cycloartenol | 24-Methylenecycloartenol | nih.govoup.com |

| Sterol C-24 Methyltransferase 2 (SMT2) | 2.1.1.143 | Catalyzes the second C-methylation to form a 24-ethyl side chain. | 24-Methylene lophenol (B1675073) (example intermediate) | 24-Ethylidene lophenol (example intermediate) | nih.govfrontiersin.org |

Sterol desaturases introduce double bonds into the sterol molecule. While several desaturases exist, the most relevant to the fate of this compound) is the C-5 desaturase.

Δ7-Sterol-C5-Desaturase (STE1/DWARF7): This enzyme is responsible for a critical late step in the biosynthesis of the most common plant sterols. nih.govresearchgate.net It introduces a double bond at the C-5 position, converting Δ7-sterols like this compound) into Δ5,7-sterols. The product of this reaction is then acted upon by a reductase to form the final Δ5-sterol. nih.gov Functional studies in Arabidopsis thaliana have shown this enzyme localizes to the endoplasmic reticulum and lipid particles. nih.govresearchgate.net

Sterol reductases catalyze the saturation of double bonds using NADPH as a cofactor. nih.gov They are vital for modifying both the sterol nucleus and the side chain.

Δ5,7-Sterol-Δ7-Reductase (DWARF5): This enzyme catalyzes the reduction of the Δ7 double bond in Δ5,7-sterols. oup.comresearchgate.net It acts on the product formed by the C5-desaturase, effectively completing the transition from a Δ7-sterol intermediate to a stable Δ5-sterol end-product like β-sitosterol. nih.gov

Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1): Also known as sterol side chain reductase 1 (SSR1), this enzyme is responsible for reducing the Δ24(28) double bond in the sterol side chain that is introduced by SMT activity. frontiersin.orgoup.com This reduction is essential for forming the final saturated alkyl side chain of campesterol (B1663852) and β-sitosterol. oup.com

3-Keto Sterol Reductase: This reductase is part of the sterol C-4 demethylation complex and acts to reduce a keto group at the C-3 position back to a hydroxyl group during the removal of methyl groups from the C-4 position. nih.govnih.gov

| Enzyme | Gene Name (Arabidopsis) | Function | Relevance to this compound) | Reference |

|---|---|---|---|---|

| Δ7-Sterol-C5-Desaturase | STE1/DWARF7 | Introduces a C5=C6 double bond. | Acts upon this compound) to convert it to a Δ5,7-sterol. | nih.govresearchgate.net |

| Δ5,7-Sterol-Δ7-Reductase | DWARF5 | Reduces the C7=C8 double bond. | Acts downstream of this compound) to form Δ5-sterols. | oup.comnih.gov |

| Δ24-Sterol-Δ24-Reductase | DIMINUTO/DWARF1 | Reduces the C24(28) double bond in the side chain. | Necessary for forming the final saturated 24-ethyl side chain. | oup.comnih.gov |

Sterol Desaturases (e.g., Δ7-desaturase)

Genetic Regulation of this compound) Biosynthesis:

The expression of key genes such as CAS1, SMT1, SMT2, CPI, DWARF7, and DWARF5 is developmentally regulated and can be influenced by environmental and hormonal signals. oup.com For example, studies in Arabidopsis have shown that mutations in these genes lead to specific defects in growth and development, such as dwarfism, highlighting the essential role of the pathway's products. oup.comresearchgate.net The accumulation of specific intermediates like this compound) is therefore dependent on the relative expression and activity levels of the upstream synthesizing enzymes and the downstream processing enzymes (e.g., DWARF7 and DWARF5). This intricate genetic control ensures that plants maintain the appropriate balance of different sterols required for membrane function and as precursors for steroid hormones like brassinosteroids. nih.govoup.com

Gene Identification and Cloning

The elucidation of the this compound) biosynthetic pathway has been significantly advanced by the identification and cloning of the genes encoding the requisite enzymes. While a single gene for a "Stigmast-7-en-3-ol synthase" does not exist, its formation is the result of a sequence of enzymatic reactions catalyzed by proteins whose genes have been successfully cloned and characterized, primarily through studies in model organisms like Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana.

Key enzymatic steps relevant to the formation of Δ7-sterols include the removal of methyl groups at the C-4 and C-14 positions. The C-4 demethylation is a particularly complex process involving a multi-enzyme complex. In yeast, the genes ERG25 (encoding C-4 sterol methyl oxidase), ERG26 (encoding C-3 sterol dehydrogenase/C-4 decarboxylase), and a 3-keto sterol reductase are essential for this step. pnas.orgresearchgate.net In plants, two distinct families of genes orthologous to ERG25, termed SMO1 and SMO2, have been identified and cloned in Arabidopsis. portlandpress.com Virus-induced gene silencing (VIGS) of these gene families in Nicotiana benthamiana demonstrated their distinct roles: silencing SMO1 led to the accumulation of 4,4-dimethylsterols, while silencing SMO2 resulted in the buildup of 4α-methyl-Δ7-sterols, confirming their function in the sequential C-4 demethylation process. portlandpress.com

The table below summarizes key genes and their corresponding enzymes that are integral to the phytosterol biosynthetic pathway leading to compounds like this compound).

Table 1: Key Genes in Phytosterol Biosynthesis

| Gene Name(s) | Enzyme Name | Function in Pathway | Organism(s) of Study | Citations |

|---|---|---|---|---|

| SQS | Squalene Synthase | Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. | Torreya grandis, Panax ginseng | frontiersin.org |

| ERG25 / SMO1, SMO2 | C-4 Sterol Methyl Oxidase | Performs the first of three steps in the removal of the two C-4 methyl groups. | S. cerevisiae, A. thaliana, P. chrysogenum | researchgate.netportlandpress.comoup.com |

| ERG26 | C-3 Sterol Dehydrogenase (C-4 Decarboxylase) | Catalyzes the second step in C-4 demethylation. | S. cerevisiae | pnas.org |

| ERG24 | C-14 Sterol Reductase | Reduces the C-14 double bond after demethylation. | S. cerevisiae | nih.gov |

| ERG2 | C-8,7 Sterol Isomerase | Isomerizes the double bond from the C-8 to the C-7 position, forming Δ7-sterols. | S. cerevisiae | nih.gov |

| SMT2 | Sterol Methyltransferase 2 | Involved in the alkylation of the sterol side chain. | Olive (Olea europaea) | nih.gov |

Transcriptional and Post-Transcriptional Control Mechanisms

The production of this compound) and other phytosterols is tightly regulated at multiple levels to maintain cellular homeostasis and respond to developmental and environmental cues. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Control: The expression of sterol biosynthetic genes is controlled by a network of transcription factors. In mammals and fungi, the sterol regulatory element-binding protein (SREBP) family of transcription factors are the principal regulators. nih.govresearchgate.netannualreviews.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate genes involved in sterol synthesis and uptake. researchgate.net

In plants, the regulatory mechanisms are not as well-documented, but research has identified several classes of transcription factors involved in controlling phytosterol biosynthesis. wsu.edu

bHLH Transcription Factors: In Arabidopsis, the basic helix-loop-helix protein bHLH93 has been identified as a transcriptional regulator of phytosterol metabolism. Mutants lacking this factor show significant alterations in isoprenoid metabolism, including decreased levels of phytosterols. wsu.edu

WRKY Transcription Factors: In Torreya grandis, the transcription factor TgWRKY3 was shown to directly bind to the promoter of the squalene synthase gene (TgSQS) and regulate its expression, thereby influencing the flux into the sterol pathway. frontiersin.org

ERF and MYC Transcription Factors: Jasmonate-responsive ERF (ethylene response factor) and MYC transcription factors have also been implicated in regulating the expression of sterol synthesis-related genes in plants like tomato and tobacco. researchgate.net

Post-Transcriptional and Post-Translational Control: Beyond gene transcription, sterol biosynthesis is regulated by mechanisms that control the stability and activity of both mRNA and proteins.

SREBP Processing: In eukaryotes, the processing of the SREBP precursor protein is a key post-transcriptional control point. This process is regulated by cellular sterol levels through interactions with other proteins like Scap and Insig located in the endoplasmic reticulum membrane. researchgate.netannualreviews.org Ongoing ceramide synthesis has also been shown to be necessary for the physiological processing of SREBP. ahajournals.orgahajournals.org

HMGR Degradation: A critical rate-limiting enzyme in the pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), is a major target for post-translational regulation. oup.com High levels of sterols trigger the rapid degradation of the HMGR protein, a process mediated by the Insig protein, thus providing a swift feedback inhibition mechanism to control the metabolic flux. nih.govresearchgate.netresearchgate.net

Metabolic Engineering Strategies for Modulating this compound) Production in Biological Systems

The yeast Saccharomyces cerevisiae is a particularly attractive chassis for producing plant-derived compounds due to its genetic tractability and suitability for industrial fermentation. acs.orgnih.govfrontiersin.org However, engineering yeast for phytosterol production presents unique challenges, primarily due to the presence of the endogenous ergosterol (B1671047) pathway, which competes for common precursors like FPP and squalene. acs.orgbiorxiv.org

Key metabolic engineering strategies include:

Upregulating Rate-Limiting Steps: Overexpression of genes encoding key enzymes can increase the metabolic flux towards sterols. For instance, transforming hairy root cultures of Platycodon grandiflorum with the gene for Panax ginseng HMGR (PgHMGR) resulted in increased production of both phytosterols and triterpenoids. mdpi.com Similarly, overexpressing SQS in Arabidopsis significantly increased the content of squalene and β-sitosterol. frontiersin.org

Heterologous Pathway Reconstruction: Introducing plant biosynthetic genes into microbial hosts like yeast can enable the production of specific phytosterols. Researchers have successfully engineered yeast to produce campesterol and β-sitosterol. acs.orgnih.gov This often requires replacing native yeast enzymes with their plant counterparts. For example, replacing the yeast C-22 sterol desaturase (ERG5) with a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) can redirect the pathway from ergosterol towards campesterol synthesis. biorxiv.org

Addressing Metabolic Bottlenecks: A significant hurdle in yeast-based production is the esterification of heterologous sterols, which sequesters them and prevents further enzymatic modification. acs.orgnih.gov A successful strategy to overcome this is the inactivation of yeast acyltransferase genes, which has been shown to enhance the accumulation of free, non-esterified campesterol. aiche.org

Combined Approaches: The most effective outcomes are often achieved by combining multiple strategies. Employing metabolic engineering alongside strain evolution, fermentation optimization, and pathway reconstitution has led to yeast strains capable of producing a range of phytosterols, such as campesterol, β-sitosterol, and their hydroxylated derivatives. acs.orgnih.govbiorxiv.org

The table below details specific research findings on metabolic engineering for phytosterol production.

Table 2: Examples of Metabolic Engineering Strategies for Phytosterol Production

| Strategy | Target Gene(s) / Enzyme(s) | Host Organism | Result | Citations |

|---|---|---|---|---|

| Overexpression | PgHMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) from P. ginseng | Platycodon grandiflorum (hairy roots) | Increased production of phytosterols and triterpenoids. | mdpi.com |

| Overexpression | TgSQS (Squalene synthase) from T. grandis | Arabidopsis thaliana | Significant increase in squalene and β-sitosterol content. | frontiersin.org |

| Pathway Reconstitution & Upregulation | Introduction of plant sterol enzymes; Upregulation of mevalonate pathway | Saccharomyces cerevisiae | Production of campesterol (~40 mg/L), but downstream conversion was impeded by sterol esterification. | acs.orgnih.gov |

| Pathway Reconstitution & Acyltransferase Inactivation | Introduction of plant sterol enzymes; Inactivation of yeast acyltransferases | Saccharomyces cerevisiae | Enhanced production of free campesterol. | aiche.org |

Isolation, Purification, and Enrichment Methodologies for Stigmast 7 En 3 Ol, 3.beta

Extraction Techniques from Diverse Biological Matrices:

The initial step in obtaining Stigmast-7-en-3-ol,(3.beta) involves its extraction from various plant sources. The choice of extraction technique is critical and is often dictated by the nature of the plant material, the desired purity of the initial extract, and considerations of efficiency and environmental impact.

Traditional solvent-based extraction methods remain a fundamental approach for obtaining phytosterols (B1254722). Soxhlet extraction, a classic technique, ensures thorough extraction through continuous cycling of a solvent, though it can be time-consuming and require large solvent volumes. frontiersin.org For instance, in the extraction of phytosterols from Cucurbita pepo seeds, a Soxhlet apparatus using n-hexane as the solvent has been employed, yielding a significant percentage of fixed oil containing sterols. ayurvedjournal.com The efficiency of such methods is highly dependent on the solvent used, with common choices including hexane, ethanol (B145695), and chloroform (B151607), selected based on the polarity of the target compound. biocrick.com

Accelerated Solvent Extraction (ASE) presents a more modern and efficient alternative, utilizing elevated temperatures and pressures to enhance extraction speed and reduce solvent consumption. A comparative study on onion flavonoids demonstrated that ASE provided comparable efficiency to other methods like ultrasonication and microwave-assisted extraction, with the added benefits of automation and operation in an inert atmosphere, which helps prevent degradation of sensitive compounds.

A study on Dodonaea viscosa involved fractionation of a crude leaf extract using a series of solvents with increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate (B1210297), and n-butanol, to segregate compounds based on their solubility. jksus.org Similarly, the isolation of stigmast-7,22-dien-3-ol from Entada africana began with defatting the plant material with hexane, followed by extraction with an acetone/methanol (B129727) mixture. researchgate.net

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO2), is recognized as a green and highly selective technology. frontiersin.org By manipulating pressure and temperature, the solvating power of the supercritical fluid can be fine-tuned to target specific compounds. This technique has been successfully applied to extract oils rich in phytosterols. For example, the extraction of argan oil using SC-CO2 has been optimized, with the best yields achieved at 400 bar and 45°C. researchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are advanced techniques that utilize microwave and ultrasonic energy, respectively, to accelerate the extraction process. frontiersin.org These methods generally offer reduced extraction times, lower solvent consumption, and improved extraction yields compared to conventional techniques.

A study on Cucurbita pepo seeds optimized MAE conditions to 700 watts of power, a 70 ml solvent volume, and a 10-minute extraction time, which resulted in a significantly higher oil yield (14.57%) compared to the 8.1% from traditional Soxhlet extraction. ayurvedjournal.com Another comparative study on Cucurbita pepo seeds found that MAE provided a higher total phenolic content, while both MAE and UAE were effective green methods for extracting bioactive compounds using water as a solvent. mdpi.comresearchgate.net The principle behind MAE involves the direct heating of the solvent and sample, leading to the rupture of plant cell walls and enhanced release of intracellular components.

Ultrasound-assisted extraction has also been shown to be effective. A comparison of conventional and UAE methods for grape marc revealed that while both could be optimized, UAE significantly shortened the extraction time from 16 hours to just over 5 minutes, with a notable improvement in the extraction of flavonoids and anthocyanins. mdpi.com

| Extraction Technique | Typical Parameters | Plant Source Example | Key Findings |

| Soxhlet Extraction | Solvent: n-hexane; Duration: ~20-24 h | Cucurbita pepo seeds | Yielded 8.1% w/v of total oil containing phytosterols. ayurvedjournal.com |

| Supercritical CO2 Extraction | Pressure: 400 bar; Temperature: 40°C | Cucurbita pepo seeds | Resulted in ~30% higher total phytosterol content compared to solvent extraction. researchgate.net |

| Microwave-Assisted Extraction | Power: 700 W; Solvent: n-hexane (70 ml); Time: 10 min | Cucurbita pepo seeds | Achieved a higher oil yield (14.57%) than Soxhlet extraction (8.1%). ayurvedjournal.com |

| Ultrasound-Assisted Extraction | Solvent: 60% Ethanol (pH 2); Ratio: 50:1; Time: 5.05 min | Grape Marc | Significantly reduced extraction time from 16 hours to 5 minutes with improved flavonoid yield. mdpi.com |

Supercritical Fluid Extraction

Initial Sample Clean-up and Pre-concentration Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a clean-up and pre-concentration step is often necessary to remove interfering substances and enrich the target phytosterols. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its simplicity, efficiency, and reduced solvent usage compared to traditional methods like thin-layer chromatography (TLC).

SPE involves passing the extract through a cartridge packed with a solid adsorbent. By selecting the appropriate sorbent and elution solvents, phytosterols can be selectively retained and then eluted, separating them from other components of the unsaponifiable fraction of the oil. For instance, after saponification of an extract, SPE with a silica-based sorbent can be used to isolate the sterol fraction. This method has been shown to provide high recovery rates for various sterols. mdpi.com In the analysis of sugarcane rind, saponification followed by SPE was a crucial step before the quantification of phytosterols, including this compound). biocrick.comchemfaces.com Similarly, for the analysis of phytosterols in olive oil, sample preparation often involves saponification to remove glycerides, followed by SPE to isolate the sterols.

Chromatographic Separation Techniques for this compound) Isolation:

Chromatography is the cornerstone of purification, allowing for the separation of individual compounds from a complex mixture based on their differential interactions with a stationary and a mobile phase.

Column chromatography is a fundamental and widely applied preparative technique for the isolation of natural products, including this compound).

Silica (B1680970) Gel Column Chromatography:

Silica gel is a polar stationary phase, and separation is based on the polarity of the compounds. Non-polar compounds elute first, followed by compounds of increasing polarity. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or chloroform), is critical. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the components in the extract can be achieved.

Several studies have successfully employed silica gel column chromatography for the isolation of this compound).

In the study of Entada africana, a dichloromethane (B109758) soluble fraction was purified on a low-pressure column with silica gel 60 (60-200 mesh). Gradient elution with hexane/ethyl acetate was performed to yield the target compound. researchgate.net

From Oroxylum indicum, Stigmast-7-en-3-ol was isolated from an ethyl acetate-chloroform fraction using a silica-gel column (60-120 mesh) with a gradient elution of hexane-chloroform, followed by chloroform-ethyl acetate, and finally ethyl acetate-methanol. scispace.com

The isolation of Stigmast-7-en-3-ol from Dodonaea viscosa also involved column chromatography over silica gel. icm.edu.pl

In another instance, a chloroform extract was subjected to column chromatography with a gradient of chloroform-methanol to yield fractions, one of which contained the target sterol after further purification steps. tandfonline.com

Thin-Layer Chromatography (TLC) for Monitoring: Thin-layer chromatography is an essential tool used alongside column chromatography to monitor the separation process. It helps in identifying the fractions containing the desired compound based on its retention factor (Rf) value. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org For example, the isolate from Entada africana containing a related sterol showed an Rf value of 0.404 in a hexane/ethyl acetate (4:1) system. researchgate.net

| Plant Source | Column Stationary Phase | Elution Solvents (Mobile Phase) | Isolated Compound |

| Entada africana | Silica gel 60 (60-200 mesh) | Hexane/Ethyl acetate (gradient) | Stigmasta-7,22-dien-3-ol researchgate.net |

| Oroxylum indicum | Silica gel (60-120 mesh) | Hexane-Chloroform, Chloroform-Ethyl Acetate, Ethyl Acetate-Methanol (gradient) | Stigmast-7-en-3-ol scispace.com |

| Dodonaea viscosa | Silica gel | Hexane/Ethyl Acetate (8:2) | Stigmast-7-en-3-ol icm.edu.pl |

| Incarvillea arguta | Silica gel | Chloroform-Methanol (gradient) followed by Chloroform-Acetone | Stigmast-4-en-6β-ol-3-one tandfonline.com |

Reverse Phase Chromatography:

Reverse-phase chromatography utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. While less common for the preparative isolation of this compound) in the reviewed literature, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique and can be scaled up for purification. nih.govnih.gov It is particularly useful for separating closely related sterols that may be difficult to resolve by normal-phase chromatography.

Advanced Analytical Methodologies for Stigmast 7 En 3 Ol, 3.beta Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unraveling the intricate molecular architecture of Stigmast-7-en-3-ol, (3.beta). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Stigmast-7-en-3-ol, (3.beta). ieeesem.commdpi.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. ieeesem.commdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's complex ring system and side chain. ieeesem.commdpi.com For instance, the chemical shift of the proton at the C-3 position, which bears the hydroxyl group, is a characteristic feature in the ¹H NMR spectrum. ieeesem.com Similarly, the signals for the olefinic carbons at C-7 and C-8 in the ¹³C NMR spectrum are indicative of the double bond's location within the sterol nucleus. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Stigmast-7-en-3-ol, (3.beta) Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | ~3.5 (multiplet) | ~71.1 |

| C-7 | - | ~117.5 |

| C-8 | - | ~139.6 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomer.

Mass Spectrometry (MS): High-Resolution MS, Tandem MS (MS/MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Stigmast-7-en-3-ol, (3.beta). nih.govnist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the molecular formula (C₂₉H₅₀O). nih.gov Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation patterns of the molecule. usask.caresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce structural information about the sterol's nucleus and side chain. usask.caresearchgate.netresearchgate.net Common fragmentation pathways for sterols involve the loss of a water molecule from the hydroxyl group and characteristic cleavages of the steroid rings and the aliphatic side chain. researchgate.netlibretexts.org

Table 2: Key Mass Spectrometry Data for Stigmast-7-en-3-ol, (3.beta)

| Parameter | Value |

| Molecular Formula | C₂₉H₅₀O |

| Molecular Weight | 414.7 g/mol nih.gov |

| Exact Mass | 414.386166214 Da nih.gov |

| Common Mass Fragments (m/z) | 414 (M+), 399, 255, 273 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of Stigmast-7-en-3-ol, (3.beta), a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.netingentaconnect.com Absorptions corresponding to C-H stretching and bending vibrations are also prominent. ingentaconnect.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb UV or visible light. For Stigmast-7-en-3-ol, (3.beta), the isolated double bond at the C-7 position does not typically show strong absorption in the standard UV-Vis range. ijpsr.info

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a vital tool for determining the stereochemistry of chiral molecules like Stigmast-7-en-3-ol, (3.beta). rsc.orgwiley.com Since this sterol possesses multiple stereocenters, establishing its absolute configuration is crucial. CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.orgmdpi.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. mdpi.comresearchgate.net By comparing the experimental CD spectrum with that of known standards or with spectra predicted by computational methods, the absolute configuration of the stereocenters in Stigmast-7-en-3-ol, (3.beta) can be unambiguously assigned. mdpi.comresearchgate.net

Hyphenated Chromatographic Techniques for Identification and Quantification

Hyphenated chromatographic techniques combine the separation power of chromatography with the detection capabilities of a powerful analytical instrument, providing a robust platform for the identification and quantification of Stigmast-7-en-3-ol, (3.beta) in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of volatile and semi-volatile compounds like sterols. nih.govinnovareacademics.inbiocrick.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. jpionline.orgnih.govthepharmajournal.com As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectral data for identification. innovareacademics.injpionline.org The retention time of Stigmast-7-en-3-ol, (3.beta) in the GC column is a characteristic parameter for its identification, while the mass spectrum confirms its identity. innovareacademics.injpionline.org For quantification, the area of the chromatographic peak corresponding to the compound is measured and compared to that of a known standard. nih.gov Prior to GC-MS analysis, sterols are often derivatized, for example, by silylation, to increase their volatility and improve their chromatographic behavior. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Stigmast-7-en-3-ol, (3.beta)

| Parameter | Typical Value/Condition |

| Gas Chromatography (GC) | |

| Column Type | Capillary column (e.g., ZB-5) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Split/Splitless nih.gov |

| Temperature Program | Ramped temperature program (e.g., 60°C to 310°C) nih.gov |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) nist.gov |

| Ionization Energy | 70 eV nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and preferred technique for the analysis of Stigmast-7-en-3-ol,(3.beta) and other phytosterols (B1254722) in various matrices. This method offers significant advantages over traditional gas chromatography (GC) techniques, most notably by eliminating the need for chemical derivatization, which simplifies sample preparation and reduces analysis time. nih.govthermoscientific.com

LC-MS/MS provides high selectivity and sensitivity, allowing for the precise quantification of individual sterols even in complex mixtures like edible oils or biological extracts. nih.govmdpi.com For phytosterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source as it yields better ionization efficiency for these compounds compared to Electrospray Ionization (ESI). mdpi.com In APCI, phytosterols like this compound) typically ionize to form a protonated molecule that has lost a water molecule, represented as [M+H-H₂O]⁺. mdpi.com

Researchers have developed robust and rapid LC-MS/MS methods capable of separating and quantifying a range of phytosterols within minutes. nih.gov For instance, a validated method using a C18 column and an isocratic mobile phase of acetonitrile (B52724) and methanol (B129727) can achieve a total run time of just 4 minutes per sample. nih.gov Such methods have been successfully applied to quantify phytosterols in various edible oils, where this compound) is a frequently identified component. cifor-icraf.orgphcogres.com Furthermore, specialized stationary phases, such as pentafluorophenyl (PFP), have been used to develop simplified LC-MS methods for separating structurally similar sterols in a single chromatographic run, which is valuable in the rising field of "cholesterolomics". nih.gov

Interactive Table: LC-MS/MS Parameters for Phytosterol Analysis

Select a parameter to see more details.

| Parameter | Details | Source(s) |

| Typical Column | Reversed-phase C18, Pentafluorophenyl (PFP) | nih.govnih.gov |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | nih.govmdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Primary Ion | [M+H-H₂O]⁺ | mdpi.com |

| Advantage | No derivatization required, high selectivity and speed | nih.govthermoscientific.com |

| Application | Quantification in edible oils, biological samples | nih.govcifor-icraf.org |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced detectors

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. jascoinc.comjasco-global.com For the analysis of this compound), UHPLC is often paired with advanced detectors beyond standard UV-Vis, such as Charged Aerosol Detectors (CAD) and high-resolution mass spectrometers (e.g., Q-TOF MS).

A UHPLC method using a core-shell particle column has been developed for the rapid separation and quantification of seven plant sterols, completing the analysis in just 8.5 minutes without requiring a derivatization step. nih.gov This method, which employs a tandem connection of a Photodiode Array (PDA) detector and a CAD, demonstrates excellent performance with recoveries between 95.4% and 103.4% and limits of detection in the range of 0.3-1.2 μg/mL in real samples. nih.gov

The Charged Aerosol Detector (CAD) is particularly advantageous for analyzing compounds like this compound) that lack a strong chromophore, making UV detection less effective. CAD is a mass-based detector that provides a near-uniform response for all non-volatile and many semi-volatile analytes, allowing for quantification without the need for specific reference standards for every compound. thermofisher.comresearchgate.net The detection process involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the aggregate electrical charge, which is directly proportional to the mass of the analyte. thermofisher.com

When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS/MS, UHPLC becomes a powerful tool for both targeted quantification and untargeted profiling of phytosterols in complex plant extracts. nih.govd-nb.info This combination has been used to analyze the chemical composition of plants known to contain this compound), such as various Codonopsis species. nih.govd-nb.infoopensciencepublications.com

Interactive Table: Comparison of Advanced Detectors for UHPLC Analysis of Phytosterols

Select a detector to see its principle and advantages.

| Detector | Principle | Advantages for Stigmast-7-en-3-ol Analysis | Source(s) |

| Charged Aerosol Detector (CAD) | Nebulization of eluent, charging of aerosol particles, and measurement of electrical charge. | Universal detection for non-volatile compounds, uniform response, does not require a chromophore. | nih.govthermofisher.comresearchgate.net |

| UV/Photodiode Array (PDA) | Measures absorbance of light by the analyte. | Good for sterols with conjugated double bonds (e.g., ergosterol), but less sensitive for others. | jascoinc.comnih.gov |

| Mass Spectrometry (Q-TOF MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides structural information and high sensitivity, enabling identification and quantification in complex matrices. | nih.govd-nb.info |

Immunochemical Assays and Biosensors for Targeted Detection and Screening

While chromatographic methods provide detailed quantitative and qualitative data, immunochemical assays and biosensors offer complementary approaches for rapid, high-throughput screening and targeted detection of specific molecules or classes of compounds. Although specific immunoassays for this compound) are not widely documented, the principles can be extrapolated from assays developed for other sterols and small molecules.

Immunochemical techniques, such as enzyme-linked immunosorbent assays (ELISA), rely on the highly specific binding between an antibody and its target antigen. These methods are commonly used in clinical diagnostics and could theoretically be developed for phytosterols to monitor their levels in food supplements or biological fluids. clinicaltrials.gov

Biosensors represent a rapidly advancing field, integrating a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. nih.govauburn.edu For a molecule like this compound), potential biosensor designs could include:

Membrane-Based Biosensors: These sensors use lipid membranes that mimic cell membranes as the sensing platform. nih.gov The incorporation of this compound) into the membrane could alter its physical properties (e.g., fluidity, electrical potential), which can be detected by electrochemical or optical transducers.

Enzyme-Based Biosensors: An enzyme that specifically interacts with or metabolizes this compound) could be immobilized on an electrode. The enzymatic reaction would produce or consume a substance that can be electrochemically detected, providing a signal proportional to the sterol's concentration.

Nanomaterial-Enhanced Biosensors: The integration of nanoparticles (e.g., gold nanoparticles, carbon nanotubes) can significantly enhance the sensitivity and performance of biosensors. frontiersin.org These nanomaterials can be functionalized with specific recognition elements (e.g., antibodies, engineered proteins) for the precise detection of target molecules. frontiersin.org

These sensor-based technologies offer the potential for developing portable, low-cost, and user-friendly devices for real-time analysis in agricultural, food quality, and environmental monitoring. frontiersin.org

Sample Derivatization Strategies for Enhanced this compound) Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). Sterols like this compound) are not inherently volatile and require derivatization to increase their volatility and thermal stability for GC-MS analysis. mdpi.com This process also improves chromatographic peak shape and ionization efficiency. aocs.org

The most common derivatization strategy for sterols is silylation . This involves replacing the active hydrogen of the hydroxyl group at the C-3 position with a trimethylsilyl (B98337) (TMS) group. aocs.org

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). mdpi.comaocs.org

Procedure: The reaction typically involves mixing the dried sample extract with the silylating reagent (e.g., in pyridine) and heating it (e.g., at 60-100°C) for up to an hour to form the TMS-ether derivative. mdpi.comaocs.org

Advantages: TMS derivatives are more volatile and thermally stable, and their mass spectra often show a characteristic molecular ion and fragmentation patterns useful for identification. aocs.org

Other derivatization strategies include:

Acetylation: This method uses reagents like acetic anhydride (B1165640) to form sterol acetates. While historically common, silylation is now generally preferred for GC-MS analysis. aocs.orgmdpi.com

Trifluoroacetylation: Using highly reactive reagents like trifluoroacetic anhydride, this method can derivatize even sterically hindered hydroxyl groups. mdpi.com The resulting trifluoroacetyl (TFA) derivatives exhibit good stability and chromatographic properties, and the halogenated acyl groups can enhance detection sensitivity in mass spectrometry. mdpi.comresearchgate.net This approach has proven effective for analyzing trace amounts of sterol oxidation products. mdpi.com

It is crucial to note that derivatized samples, particularly TMS-ethers, can be sensitive to moisture and should be analyzed relatively quickly to prevent hydrolysis. aocs.org

Interactive Table: Comparison of Derivatization Strategies for Sterol Analysis

Select a method to view its details.

| Derivatization Method | Reagent(s) | Advantages | Considerations | Source(s) |

| Silylation | BSTFA, MSTFA (+ TMCS) | Most common, improves volatility and peak shape, produces characteristic mass spectra. | Derivatives can be moisture-sensitive; reagents can foul GC injector. | mdpi.comaocs.org |

| Acetylation | Acetic Anhydride | Historically used, improves volatility. | Silylation is now generally considered more suitable for GC-MS. | aocs.orgmdpi.com |

| Trifluoroacetylation | Trifluoroacetic Anhydride | Highly reactive, good for hindered hydroxyls, enhances MS detection. | Useful for trace analysis and specific applications like sterol oxidation products. | mdpi.comresearchgate.net |

Biological Roles and Physiological Significance of Stigmast 7 En 3 Ol, 3.beta

Role in Plant Physiology and Development

Phytosterols (B1254722), including Stigmast-7-en-3-ol,(3.beta), are crucial for the normal growth and development of plants. nih.gov They are integral components of cellular membranes and act as precursors for essential signaling molecules. nih.govcreative-proteomics.com

Contribution to Plant Membrane Structure and Stability

Similar to cholesterol in animal cells, this compound) is a vital structural component of plant cell membranes. ontosight.aicreative-proteomics.com It intercalates within the phospholipid bilayer, where it modulates membrane fluidity and permeability. researchgate.netmetwarebio.com This function is critical for maintaining the integrity of the membrane, ensuring that it remains stable yet dynamic under varying environmental conditions. metwarebio.com By regulating the packing of lipid molecules, this compound) helps to ensure the efficient transport of ions and molecules across the cell membrane. creative-proteomics.com Research indicates that this sterol stabilizes lipid bilayers, particularly under stress conditions.

Table 1: Research Findings on the Role of Stigmasterols in Plant Membrane Function

| Research Focus | Key Findings | Organism Studied |

| Membrane Fluidity Regulation | Phytosterols, including stigmasterol (B192456) derivatives, regulate membrane fluidity in response to temperature changes. metwarebio.com | General Plants |

| Membrane Permeability | Sterols influence the packing of phospholipids (B1166683), thereby controlling membrane permeability. researchgate.net | General Plants |

| Stress-induced Membrane Stabilization | Δ⁷-stigmastenol stabilizes lipid bilayers in plant cell membranes under stressful conditions. | General Plants |

Modulation of Plant Responses to Abiotic Stress (e.g., drought, salinity, temperature)

Plants are constantly subjected to various environmental or abiotic stresses that can impede their growth and productivity. nih.govresearchgate.net this compound) and other phytosterols play a significant role in a plant's ability to tolerate these adverse conditions. researchgate.net By maintaining cell membrane integrity, these sterols protect cells from the damaging effects of dehydration, extreme temperatures, and high salinity. creative-proteomics.com

Studies on halophytes (salt-tolerant plants) have revealed that the composition of sterols, including the presence of Δ⁷-sterols like this compound), varies with the plant's strategy for coping with high salt concentrations. researchgate.net The diversity in sterol types and their ratios suggests a direct involvement of these membrane components in plant adaptation to stressful environments. researchgate.net This adaptability is crucial for survival and allows plants to maintain cellular homeostasis under challenging conditions. nih.gov

Table 2: Impact of Abiotic Stress on Phytosterol Composition in Plants

| Abiotic Stressor | Observed Change in Phytosterol Profile | Implication for Plant Response |

| Salinity | Altered ratios of Δ⁵- and Δ⁷-sterols in halophytes. researchgate.net | Suggests a role in salt tolerance mechanisms. researchgate.net |

| Temperature | Changes in sterol composition to maintain membrane fluidity. metwarebio.com | Adaptation to temperature fluctuations. metwarebio.com |

| Drought | Maintenance of membrane integrity under dehydration stress. creative-proteomics.com | Protection against cellular damage. creative-proteomics.com |

This compound) in Plant Defense Mechanisms Against Pathogens and Pests

In addition to abiotic stress, plants also face threats from pathogens and pests. Phytosterols are involved in the plant's defense system against these biotic stressors. encyclopedia.pub While specific studies focusing solely on this compound) are limited, the broader class of phytosterols has been shown to contribute to plant immunity. For instance, some phytosterols and their derivatives exhibit antimicrobial properties. encyclopedia.pub The presence of this compound) has been noted in plants that show resistance to certain phytopathogenic fungi and bacteria. encyclopedia.pub Furthermore, metabolites derived from the plant's defense mechanisms in response to fungal infections, such as in the case of oil palm infected by Ganoderma boninense, include a range of sterols. frontiersin.org

Functional Contributions in Algal and Fungal Metabolism

The role of sterols extends beyond higher plants to other eukaryotic organisms like algae and fungi.

Membrane Homeostasis in Algae

In microalgae, lipids, including sterols, are fundamental to membrane structure and function. plos.org The composition of these lipids is crucial for maintaining membrane homeostasis, which is vital for processes like photosynthesis and nutrient uptake. plos.orgmdpi.com Algae must adapt their membrane composition in response to environmental cues such as changes in light intensity, temperature, and salinity. mdpi.comnih.gov For example, a shift in temperature can lead to an increased proportion of polyunsaturated fatty acids in the membrane to maintain fluidity. mdpi.com While research on the specific role of this compound) in algae is not as extensive as in plants, the general principles of sterol function in membrane regulation apply. The turnover of membrane lipids is essential for both vigorous growth under favorable conditions and for survival under stress. nih.gov The maintenance of intracellular metal homeostasis, which is critical for algal growth and adaptation, also relies on stable and functional membranes. frontiersin.org

Influence on Insect and Invertebrate Systems

Insects, unlike vertebrates and plants, are generally incapable of de novo sterol biosynthesis and therefore require a dietary source of sterols for their survival. researchgate.netresearchgate.net These essential nutrients are precursors for vital hormones, such as ecdysteroids that regulate molting, and are also crucial structural components of cell membranes. researchgate.net

Phytophagous insects obtain sterols by consuming plant tissues. While plants produce a wide array of phytosterols, insects have evolved specific enzymatic pathways to dealkylate and convert these plant sterols into cholesterol, their primary structural sterol. researchgate.net this compound) (schottenol) has been identified in the leaves of plants like Amorpha robusta, which serves as a food source for caterpillars of the moth Coloradia lacinia. researchgate.net Research indicates that these caterpillars likely fulfill their steroid requirements by ingesting plant-derived sterols, including schottenol (B1194776), from their host plant. researchgate.net

Some insects have highly specialized sterol requirements. The ambrosia beetle, Xyleborus, which feeds on a symbiotic fungus, can utilize schottenol. wordpress.comscribd.com This demonstrates that for certain species, schottenol is a viable dietary sterol that can be metabolized to support physiological functions.

The dietary intake of specific sterols is critical for the proper growth, development, and reproduction of insects. For the ambrosia beetle Xyleborus, cholesterol alone is insufficient for the beetle to complete its development; a fungal sterol such as ergosterol (B1671047) or schottenol is essential. wordpress.comscribd.com This highlights a specific metabolic dependency on Δ7-sterols for this species.

Conversely, an excess of certain plant-derived sterols can negatively impact insect reproduction. researchgate.net While specific studies on the dose-dependent effects of schottenol on insect reproduction are not extensively detailed, the general principle is that the balance of dietary sterols is crucial. Plant-derived steroids can interfere with taste and hormone receptors, as well as the processes of molting and reproduction. researchgate.net For example, studies on the cotton leaf worm, Spodoptera littoralis, have shown that crude plant extracts containing sterols can disrupt development, leading to mortality during molting. ekb.eg

The chemical composition of plants plays a significant role in mediating interactions with herbivorous insects. Certain secondary metabolites can act as attractants or deterrents, influencing feeding behavior. While there is extensive research on compounds like cucurbitacins and alkaloids influencing the feeding responses of phytophagous insects, specific data on this compound) as a chemoreceptive cue is less common. researchgate.net However, related steroidal compounds have demonstrated antifeedant activities against various insect species. For example, derivatives of stigmast-5-ene have shown potent antifeedant effects against the beetle Leptinotarsa decemlineata. researchgate.net This suggests that the sterol profile of a plant, including the presence of schottenol, could contribute to its defense against herbivory by influencing insect feeding behavior.

Modulation of Insect Growth, Reproduction, and Metamorphosis

Modulation of Cellular Processes in Model Organisms and In Vitro Systems

In vitro studies using various cell lines have provided insights into the potential cellular and molecular effects of this compound).

Research on mammalian cell lines has explored the effects of schottenol on cell viability and inflammatory pathways. In murine microglial BV-2 cells, schottenol showed no cytotoxic effects at concentrations up to 5 µM. mdpi.comnih.govresearchgate.net In fact, in lipopolysaccharide (LPS)-activated microglial cells, schottenol was found to attenuate the inflammatory response by significantly decreasing the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comnih.gov It also reduced the mRNA expression of pro-inflammatory markers such as Tnf-α and iNos. mdpi.com These findings suggest a protective role against oxidative stress and inflammation in these cells. mdpi.comnih.govresearchgate.net

In contrast, other studies have indicated potential cytotoxic effects. A study on sterols from Mexican columnar Cactaceae reported that schottenol exhibited a moderate cytotoxic effect against the L5178Y-R (mouse lymphoma) cell line. semanticscholar.org It is important to note that a closely related compound, stigmast-5-en-3-ol, has demonstrated prominent antiproliferative and apoptotic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines. nih.gov However, these effects are specific to the Δ5 isomer and cannot be directly attributed to the Δ7 isomer, schottenol.

Studies have also shown that schottenol can act as an agonist for Liver X Receptors (LXR), which are nuclear receptors that play a key role in regulating cholesterol metabolism. semanticscholar.orgnih.gov Schottenol was found to modulate the gene expression of LXRα and LXRβ and their target genes, ABCA1 and ABCG1, in microglial BV2 cells. nih.gov

In the context of yeast (Saccharomyces cerevisiae), a common model organism for studying programmed cell death (PCD), apoptosis can be induced by various stimuli. d-nb.info While some compounds induce apoptosis in yeast through mitochondrial pathways involving cytochrome c release, direct studies linking schottenol to the induction of apoptosis or modulation of proliferation in yeast are not prominent in the available literature. d-nb.infomdpi.com

Table 1: Effects of this compound) (Schottenol) on Various Cell Lines

| Cell Line | Organism | Cell Type | Observed Effects | Reference(s) |

|---|---|---|---|---|

| BV-2 | Mouse | Microglia | No cytotoxicity up to 5 µM; Attenuates LPS-induced inflammation (reduces ROS, NO, Tnf-α, iNos); Modulates gene expression of LXRα, LXRβ, ABCA1, and ABCG1. | mdpi.comnih.govnih.gov |

Regulation of Gene Expression and Protein Synthesis Pathways

Stigmast-7-en-3-ol, (3.beta), also known as schottenol, demonstrates significant activity in modulating various gene expression and protein synthesis pathways, particularly those involved in metabolic and inflammatory processes. Research has shown that this phytosterol can influence the expression of key regulatory proteins and transcription factors.

Studies on murine microglial BV-2 cells have revealed that schottenol can modulate the gene expression of two nuclear receptors: liver X receptor-α (LXR-α) and liver X receptor-β (LXR-β). nih.gov These receptors are critical integrators of metabolic and inflammatory signals. researchgate.net Schottenol, along with the related phytosterol spinasterol, acts as a new agonist for these LXR receptors. nih.gov Specifically, schottenol showed a differential activation of the LXRβ nuclear receptor. nih.gov The activation of LXRα and LXRβ subsequently influences the expression of their target genes, ATP-Binding Cassette Transporter A1 (ABCA1) and ATP-Binding Cassette Transporter G1 (ABCG1), which are involved in cholesterol transport. nih.govresearchgate.net

Furthermore, schottenol has been implicated in the regulation of genes related to inflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, schottenol was found to attenuate the strong induction of messenger RNA (mRNA) levels for proinflammatory cytokines such as Interleukin-1β (Il-1β) and Tumor Necrosis Factor-α (Tnf-α). nih.govmdpi.com It also downregulates the gene and protein expression of inducible nitric oxide synthase (iNOS). nih.govmdpi.comresearchgate.net

There is also an inferred connection between schottenol and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes. researchgate.net This suggests that schottenol may play a role in the cellular defense against oxidative stress by influencing the synthesis of protective enzymes like catalase. researchgate.netnih.gov

Table 1: Effects of Stigmast-7-en-3-ol, (3.beta) on Gene and Protein Expression

| Target Gene/Protein | Cell Model | Effect | Associated Pathway | Reference |

|---|---|---|---|---|

| LXR-α | Murine Microglial BV-2 | Modulation of gene expression | Lipid Metabolism | nih.gov |

| LXR-β | Murine Microglial BV-2 | Differential activation | Lipid Metabolism | nih.gov |

| ABCA1 | Murine Microglial BV-2 | Modulation of gene expression | Cholesterol Transport | nih.govresearchgate.net |

| ABCG1 | Murine Microglial BV-2 | Modulation of gene expression | Cholesterol Transport | nih.govresearchgate.net |

| Il-1β | Murine Microglial BV-2 | Attenuation of LPS-induced expression | Inflammation | nih.govmdpi.com |

| Tnf-α | Murine Microglial BV-2 | Attenuation of LPS-induced expression | Inflammation | mdpi.com |

Influence on Cellular Metabolism and Lipid Homeostasis

Stigmast-7-en-3-ol, (3.beta) plays a notable role in cellular metabolism, with a particularly significant impact on lipid homeostasis. foodb.ca Its structural similarity to cholesterol allows it to integrate into and stabilize cell membranes. ontosight.ai